![molecular formula C20H20N4O6S B2905776 ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate CAS No. 899951-93-0](/img/structure/B2905776.png)
ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C20H20N4O6S and its molecular weight is 444.46. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agent Development
The triazole moiety present in the compound is known for its antimicrobial properties . This suggests that ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate could be used as a starting point for the development of new antimicrobial agents. These agents could potentially be effective against a range of pathogenic microorganisms and could be particularly useful in treating infections in immunocompromised patients.
Agricultural Chemicals
Triazole derivatives have applications in crop protection as fungicides . The compound could be investigated for its efficacy in protecting crops from fungal pathogens, which could lead to the development of new agricultural chemicals that help in increasing crop yield and food security.
Theoretical Molecular Modeling
The compound’s complex structure makes it an interesting candidate for theoretical molecular modeling studies . Researchers can use computational methods to predict its reactivity and interactions with other molecules, which is valuable in the design of molecules with desired properties for various applications.
Spectroscopic Studies
With its diverse functional groups, the compound can be used in spectroscopic studies to understand molecular interactions and dynamics . Techniques like FT-IR, NMR, and UV spectroscopy can provide insights into the compound’s structure and behavior under different conditions.
Quantum Chemical Calculations
The compound can be used for quantum chemical calculations to explore its electronic structure and properties . These calculations can help in understanding the molecular electrostatic potentials and frontier molecular orbitals, which are crucial for predicting the reactivity of the compound.
Synthesis of Novel Derivatives
Due to the presence of multiple reactive sites, this compound can serve as a precursor for the synthesis of a variety of novel derivatives . These derivatives can then be screened for various biological activities, leading to the discovery of new therapeutic agents or materials with unique properties.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a 4-methyl-4H-1,2,4-triazol-3-yl moiety , which is known to interact with various biological targets.
Mode of Action
The 4-methyl-4H-1,2,4-triazol-3-yl moiety is known to form stable complexes with various enzymes and receptors , which could potentially alter their function.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing a4-methyl-4H-1,2,4-triazol-3-yl moiety have been found to interact with various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of the 4-methyl-4H-1,2,4-triazol-3-yl moiety may influence these properties , but specific studies on this compound are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential interactions of the 4-methyl-4H-1,2,4-triazol-3-yl moiety with various biological targets , it’s plausible that this compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
ethyl 4-[[2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-3-28-19(27)13-4-6-14(7-5-13)22-18(26)10-30-17-9-29-15(8-16(17)25)11-31-20-23-21-12-24(20)2/h4-9,12H,3,10-11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPUMKGNLJRZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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